

## Foreword: The Pu

Autho

## Compound of Interest

Compound Name: Ethyl trans-Cinnamate-[d5]  
CAS No.: 856765-68-9  
Cat. No.: B1141962

In the realms of pharmaceutical development, clinical research, and advanced chemical analysis, the demand for unerring accuracy is absolute. The precision: **Ethyl trans-Cinnamate-[d5]**. As a stable isotope-labeled (SIL) internal standard, this molecule is not merely a reagent but a cornerstone of application of such a standard is paramount. This document provides a comprehensive exploration of its properties, synthesis, analytical implementat

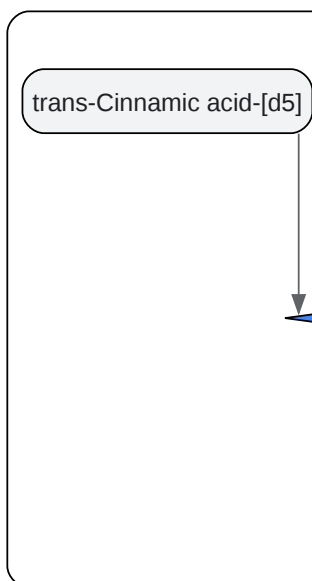
## Foundational Characteristics: A Comparative Overview

**Ethyl trans-Cinnamate-[d5]** is the deuterated isotopologue of ethyl trans-cinnamate, a naturally occurring ester known for its pleasant aroma and us hydrogen.[3][4] This substitution increases the molecular weight by five daltons but preserves the physicochemical properties—such as polarity, solut

| Property          | Ethyl trans-Cinnamate (Analyte)                    |
|-------------------|--|
| CAS Number        | 103-36-6[6]  |
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> O <sub>2</sub> [6] |
| Molecular Weight  | 176.21 g/mol [6]                                   |
| Appearance        | Colorless to pale yellow liquid                    |
| Boiling Point     | 271 °C[6]  |
| Density           | 1.049 g/mL at 20 °C[6]                             |
| Isotopic Purity   | N/A  |
| Chemical Purity   | Varies by grade                                    |

## Synthesis and Isotopic Labeling Strategy

The synthesis of deuterated standards is a precise process designed to ensure high isotopic enrichment at specific molecular positions. While various Fischer esterification of trans-Cinnamic acid-[d5] with ethanol, catalyzed by an acid like sulfuric acid. The deuterated cinnamic acid precursor can be :

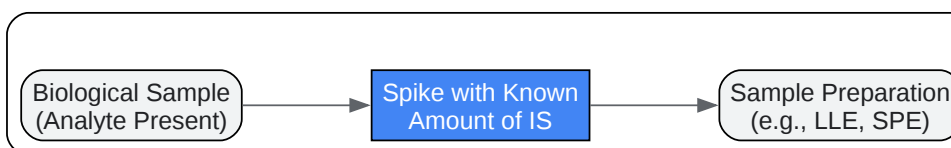


Caption: A plausible synthetic route for **Ethyl trans-Cinnamate-[d5]**.

## The Core Function: A Self-Validating System in Quantitative Mass Spectrometry

The primary and most critical application of **Ethyl trans-Cinnamate-[d5]** is as an internal standard (IS) for quantitative analysis, particularly using Liq and quality control standard at the beginning of the analytical workflow.<sup>[12]</sup>

The fundamental principle is that the SIL-IS behaves identically to the analyte through every potential point of variability—extraction, handling, injectic enhancement of the ionization signal due to matrix effects will impact both the analyte and the IS equally.<sup>[13][14]</sup> Therefore, the ratio of the analyte's : variations that would otherwise compromise data accuracy.<sup>[12]</sup>



Caption: Workflow for quantification using a stable isotope-labeled internal standard.

## Experimental Protocols: Practical Implementation

Trustworthy data comes from meticulously executed and validated protocols. The following sections detail the practical application of **Ethyl trans-Cin**

## Protocol: Quantification of Ethyl Cinnamate in Human Plasma via LC-MS/MS

This protocol describes a typical bioanalytical method for determining the concentration of ethyl cinnamate, a compound that could be a metabolite of

### 1. Preparation of Stock and Working Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of ethyl trans-cinnamate into a 10 mL volumetric flask and dissolve in methanol.
- IS Stock (1 mg/mL): Accurately weigh ~10 mg of **Ethyl trans-Cinnamate-[d5]** into a 10 mL volumetric flask and dissolve in methanol.
- IS Working Solution (50 ng/mL): Serially dilute the IS stock solution with 50:50 methanol:water. This concentration must be optimized during metho

### 2. Preparation of Calibration Standards and Quality Controls (QCs):

- Serially dilute the analyte stock solution to create spiking solutions.
- Spike blank human plasma with the analyte spiking solutions to create calibration standards ranging from, for example, 0.5 to 500 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in the same manner.

### 3. Sample Preparation (Protein Precipitation):

- To 50  $\mu$ L of plasma sample (calibrator, QC, or unknown), add 150  $\mu$ L of the IS Working Solution (50 ng/mL) in acetonitrile. The acetonitrile acts as t
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at  $>10,000 \times g$  for 10 minutes at 4°C.
- Transfer 100  $\mu$ L of the clear supernatant to a 96-well plate or autosampler vial for injection.

### 4. LC-MS/MS Conditions:

| Parameter       | Recommended Setting  |
|-----------------|--|
| LC Column       | C18, 2.1 x 50 mm, 1.8 $\mu$ m  |
| Mobile Phase A  | 0.1% Formic Acid in Water  |
| Mobile Phase B  | 0.1% Formic Acid in Acetonitrile                                     |
| Gradient        | Start at 10% B, ramp to 95% B over 3 min                             |
| Flow Rate       | 0.4 mL/min   |
| Injection Vol.  | 5 $\mu$ L  |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)                             |
| MRM Transitions | Analyte: 177.1 $\rightarrow$ 105.1, 131.1; IS: 182.1 $\rightarrow$ 1 |

### 5. Data Analysis:

- Integrate the chromatographic peaks for both analyte and IS transitions.
- Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.
- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (e.g.,

- Determine the concentration of unknown samples and QCs from the regression equation.

## Protocol: Purity Verification of the Internal Standard

The integrity of any quantitative assay relies on the purity of the standard.<sup>[8]</sup> Both chemical and isotopic purity must be confirmed.

### 1. Isotopic Purity Assessment via Mass Spectrometry:

- Prepare a high-concentration solution of the **Ethyl trans-Cinnamate-[d5]** standard (e.g., 1 µg/mL).
- Infuse the solution directly into the mass spectrometer or perform a single injection on the LC-MS system.
- Acquire a full scan mass spectrum in the mass range of m/z 170-190.
- Validation Check: The primary peak should be at m/z 182.1 [M+H]<sup>+</sup>. Check for any signal at m/z 177.1, which would correspond to the unlabeled ar (LLOQ).

### 2. Chemical Purity and Structural Confirmation via NMR:

- Dissolve a sufficient amount of the standard in an appropriate deuterated solvent (e.g., Chloroform-d).
- Acquire a <sup>1</sup>H NMR spectrum.
- Validation Check: The signals corresponding to the five aromatic protons (typically found between 7.3-7.6 ppm for the unlabeled compound) should doublets around 6.4 and 7.7 ppm) should be present and clean.<sup>[16][17]</sup>

## Field Applications and Authoritative Insights

The non-deuterated parent compound, ethyl cinnamate, has diverse applications, serving as a building block in pharmaceutical synthesis, a fragrance formulations.<sup>[21]</sup>

For each of these applications, the deuterated standard, **Ethyl trans-Cinnamate-[d5]**, is the indispensable partner for accurate quantification:

- Drug Metabolism and Pharmacokinetics (DMPK): If a drug candidate contains a cinnamate ester moiety, this standard is essential for tracking the p
- Food and Beverage Analysis: It can be used to accurately quantify the levels of naturally occurring or added ethyl cinnamate in products like wine c
- Environmental Monitoring: The standard enables precise measurement of ethyl cinnamate in environmental samples, helping to assess its distribut
- Metabolite Identification: In metabolic studies, the distinct mass signature of a deuterated compound helps differentiate it from endogenous metabo

## Conclusion: The Enabler of High-Fidelity Data

**Ethyl trans-Cinnamate-[d5]** (CAS 856765-68-9) is more than a deuterated molecule; it is a critical enabler of high-fidelity scientific data. Its design a mimic that is mass-distinguishable from the analyte, it allows researchers in drug development and other scientific fields to generate quantitative data quantitative rigor is non-negotiable.

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